L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-
Description
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-, with the systematic name L-Norvaline,N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-, methyl ester (9CI) (CAS RN: 18921-53-4), is a peptide derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a methyl ester moiety. Its molecular formula is C17H24N2O5, and it serves as a critical intermediate in peptide synthesis . The Cbz group protects the α-amino group during solid-phase peptide synthesis (SPPS), while the methyl ester enhances solubility in organic solvents. Structurally, it contains L-norvaline (a non-proteinogenic amino acid with a five-carbon side chain) linked to an L-alanyl residue via an amide bond. This compound is synthesized using carbodiimide-based coupling reagents, such as HATU, under mild conditions .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-7-13(14(17)20)19-15(21)11(2)18-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLGPPBCDDOBNI-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- typically involves multiple steps, starting with the protection of the amino group of L-alanine using a phenylmethoxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-alanine with L-norvalinamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols depending on the reagents used.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can interact with hydrophobic pockets in proteins, while the norvalinamide and alanyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between the target compound and analogs:
Key Observations :
- Side Chain Variations: The target compound’s norvaline (5C) contrasts with leucine (6C) in and phenylalanine (aromatic) in . Side chain length and hydrophobicity influence solubility and biological interactions.
- Protection/Activation : The methyl ester in the target compound enhances solubility, while succinimidyl esters () improve reactivity in coupling reactions.
- Biological Relevance : Compounds like Z-Phe-Ala-NH2 () are used in antimicrobial studies, whereas the target compound’s role remains focused on synthesis .
Physicochemical Properties
Notes: The target’s methyl ester improves organic-phase solubility, whereas the leucine analog’s cyclohexylamine counterion reduces water compatibility .
Biological Activity
L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 335.40 g/mol
- CAS Number : 197237-14-2
The compound features a phenylmethoxy carbonyl group attached to an L-alanine moiety. This structural configuration is significant for its biological interactions.
Biological Activity Overview
L-Norvalinamide exhibits various biological activities, primarily linked to its interactions with enzymes and cellular pathways. The following sections detail specific activities and mechanisms observed in research studies.
Enzyme Inhibition
- Legumain Inhibition :
- Cathepsin S Inhibition :
Antiproliferative Effects
Research indicates that L-Norvalinamide exhibits antiproliferative effects on various cancer cell lines. For instance:
- Case Study : A study involving human breast cancer cells demonstrated that treatment with L-Norvalinamide resulted in reduced cell viability and induced apoptosis through caspase activation pathways.
The biological activity of L-Norvalinamide can be attributed to several mechanisms:
- Modulation of Proteolytic Pathways : By inhibiting specific proteases like legumain and cathepsin S, L-Norvalinamide alters the proteolytic landscape within cells, potentially leading to reduced tumorigenesis.
- Impact on Signaling Pathways : The inhibition of these enzymes may interfere with signaling pathways related to cell survival and proliferation, providing a therapeutic avenue for cancer treatment.
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
